molecular formula C21H20ClN3OS B11375690 5-chloro-N-(2,6-dimethylphenyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide

5-chloro-N-(2,6-dimethylphenyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B11375690
M. Wt: 397.9 g/mol
InChI Key: MMDDRVMXKAQLFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-chloro-N-(2,6-dimethylphenyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide (hereafter referred to as Compound A) is a pyrimidine derivative featuring a carboxamide moiety, a chloro substituent at the 5-position of the pyrimidine ring, and a (4-methylbenzyl)sulfanyl group at the 2-position.

Properties

Molecular Formula

C21H20ClN3OS

Molecular Weight

397.9 g/mol

IUPAC Name

5-chloro-N-(2,6-dimethylphenyl)-2-[(4-methylphenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C21H20ClN3OS/c1-13-7-9-16(10-8-13)12-27-21-23-11-17(22)19(25-21)20(26)24-18-14(2)5-4-6-15(18)3/h4-11H,12H2,1-3H3,(H,24,26)

InChI Key

MMDDRVMXKAQLFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=C(C=CC=C3C)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2,6-dimethylphenyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus oxychloride.

    Attachment of the sulfanyl group: This step may involve the reaction of the pyrimidine intermediate with a thiol or sulfide compound.

    Formation of the carboxamide group: This can be done through the reaction of the intermediate with an amine under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

    Substitution: The chloro group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution can be facilitated by bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a drug candidate or lead compound in drug discovery.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Analogues with Modified Sulfanyl Substituents

Compound A shares a pyrimidine-carboxamide scaffold with several derivatives, differing primarily in the sulfanyl group and aromatic substituents. Key analogs include:

Compound ID Sulfanyl Substituent Aromatic Substituent Molecular Weight Key Features
Compound A (4-Methylbenzyl)sulfanyl 2,6-Dimethylphenyl 401.88 g/mol Methyl group enhances lipophilicity; chloro improves electrophilicity.
BH52758 (2-Fluorobenzyl)sulfanyl 2,6-Dimethylphenyl 401.88 g/mol Fluorine introduces electronegativity, potentially enhancing binding affinity.
BH52744 (4-Fluorobenzyl)sulfanyl 4-Benzylpiperazin-1-yl 456.96 g/mol Fluorine and piperazine groups may improve solubility and target engagement.
Compound 4,6-Dimethylpyrimidin-2-ylsulfanyl 4-Methylpyridin-2-yl Not provided Pyridine ring introduces nitrogen for hydrogen bonding; acetamide backbone.

Key Observations :

  • Fluorine Substitution : Fluorinated analogs (e.g., BH52758, BH52744) likely exhibit altered electronic properties compared to Compound A. The electronegative fluorine atom may enhance metabolic stability or modulate interactions with enzymatic targets .

Functional Group Impact on Pharmacological Activity

Pyrimidine derivatives are known for their antimicrobial and antifungal properties . For example:

  • N-(2-Fluorophenyl)-5-[(4-Methoxyphenyl)Aminomethyl]-6-Methyl-2-Phenylpyrimidin-4-Amine () demonstrates antibacterial activity attributed to the methoxy and fluorine substituents, which facilitate hydrogen bonding and membrane penetration .
  • Compound A ’s 4-methylbenzyl group may enhance hydrophobic interactions with lipid-rich bacterial membranes, while the chloro substituent could act as a leaving group in covalent inhibition mechanisms.

Crystallographic and Conformational Differences

  • Dihedral Angles : In , pyrimidine derivatives exhibit dihedral angles between the pyrimidine ring and attached aryl groups (e.g., 12.8° for phenyl groups), influencing molecular planarity and packing . Compound A’s 2,6-dimethylphenyl group likely induces similar torsional strain, affecting crystal lattice stability.
  • Hydrogen Bonding : Unlike analogs in , which utilize C–H⋯O and C–H⋯π interactions for crystal stabilization, Compound A’s methylbenzyl group may prioritize van der Waals interactions over hydrogen bonding .

Biological Activity

5-chloro-N-(2,6-dimethylphenyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide is a synthetic organic compound belonging to the pyrimidine derivative class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula: C21H20ClN3O3S
  • Molecular Weight: 429.9 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, potentially disrupting cancer cell proliferation.
  • Receptor Binding: The compound can bind to cellular receptors, modulating signaling pathways that are crucial for cell survival and growth.
  • Nucleic Acid Interaction: It may intercalate or bind to DNA/RNA, affecting gene expression and cellular function.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines.

Cell LineIC50 (µM)Reference
HCT-116 (Colon)1.95
PC-3 (Prostate)0.67
MDA-MB-435 (Breast)6.82

The compound exhibited significant growth inhibition in these cell lines, suggesting its potential as a therapeutic agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial effects. Preliminary results indicate effectiveness against specific bacterial strains, although detailed quantitative data remains limited.

Case Studies

  • Study on Anticancer Properties:
    A recent study evaluated the compound's efficacy against multiple cancer types including leukemia and breast cancer. The results indicated that it significantly reduced cell viability in treated groups compared to controls, with IC50 values ranging from 0.67 µM to 6.82 µM across different cell lines .
  • Mechanism-Based Research:
    Another investigation focused on the mechanism of action, revealing that the compound induces apoptosis in cancer cells through mitochondrial dysfunction and reactive oxygen species (ROS) generation . This indicates a dual mechanism involving both direct cytotoxicity and modulation of cellular pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.